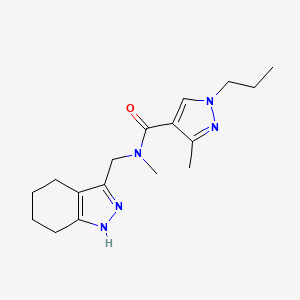![molecular formula C12H19BrN2 B5626520 (3-bromobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5626520.png)
(3-bromobenzyl)[2-(dimethylamino)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research on compounds with similar structures, such as N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, shows that these compounds are synthesized to model phenolic structures resulting from ring-opening polymerization of benzoxazine monomers (Dunkers & Ishida, 1995). Another study focuses on the synthesis of dibenzyl bromophenols from the brown alga Leathesia nana, showcasing diverse dimerization patterns and highlighting the potential biological activity of such compounds (Xiuli Xu et al., 2004).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular arrangement and bonding characteristics of compounds. For instance, the crystal structure of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine reveals inter- and intramolecular hydrogen bonding schemes (Dunkers et al., 1996).
Chemical Reactions and Properties
Compounds with similar structures participate in a variety of chemical reactions. For example, enamines derived from the reactions of 2-amino-3-(o-bromobenzyloxy)pyridine with esters demonstrate the formation of cyclized derivatives, which is essential for creating pyrido[1,2-a]pyrimidin-4-ones (Yale, 1974).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are fundamental to understanding the applications and handling of chemical compounds. Research on dibenzyl bromophenols has contributed to this understanding by isolating novel compounds and determining their crystal structures (Xiuli Xu et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, define the compound's potential applications. Studies on compounds like 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one showcase the synthesis and application of new donor–acceptor chromophores, indicating the compound's potential in material science and pharmacology (Nakazumi et al., 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-14(2)7-8-15(3)10-11-5-4-6-12(13)9-11/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPWKQZCTPBOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5626438.png)
![N,N,1-trimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5626454.png)
![N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5626455.png)

![1-(1-{2-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5626462.png)
![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5626463.png)
![2,2-dimethyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5626470.png)
![3-(4-fluorophenyl)-3-{[3-(1H-pyrazol-1-ylmethyl)benzoyl]amino}propanoic acid](/img/structure/B5626478.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5626483.png)

![N-[(4-methoxypyridin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5626502.png)

![N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5626530.png)
